molecular formula C8H11N3 B12975565 5-Cyclopropyl-2-hydrazinylpyridine

5-Cyclopropyl-2-hydrazinylpyridine

Cat. No.: B12975565
M. Wt: 149.19 g/mol
InChI Key: NOIZXZLABVPATG-UHFFFAOYSA-N
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Description

5-Cyclopropyl-2-hydrazinylpyridine is a versatile chemical intermediate primarily utilized in medicinal chemistry and materials science research. This compound features a pyridine ring substituted with a reactive hydrazine group and a cyclopropyl moiety, making it a valuable scaffold for constructing more complex nitrogen-containing heterocycles. Its primary research application is as a key precursor in the synthesis of various fused heterocyclic systems . In particular, derivatives of 2-hydrazinylpyridine are known to undergo cyclization reactions to form privileged structures like [1,2,4]triazolo[4,3-a]pyridines . These triazolopyridine cores are significant due to their documented biological activities, which include herbicidal, antifungal, neuroprotective, and antibacterial properties . Furthermore, the cyclopropyl group can impart favorable metabolic stability and influence the pharmacodynamic properties of the resulting molecules, which is a key consideration in the design of new agrochemicals and pharmaceuticals . The compound 3-cyclopropyl-5-(2-hydrazinylpyridin-3-yl)-1,2,4-oxadiazole, which shares structural similarities, has been studied on the assumption of its potential biological activity, highlighting the research interest in this chemical space . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses. Never use this product for personal, cosmetic, or household purposes.

Properties

Molecular Formula

C8H11N3

Molecular Weight

149.19 g/mol

IUPAC Name

(5-cyclopropylpyridin-2-yl)hydrazine

InChI

InChI=1S/C8H11N3/c9-11-8-4-3-7(5-10-8)6-1-2-6/h3-6H,1-2,9H2,(H,10,11)

InChI Key

NOIZXZLABVPATG-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CN=C(C=C2)NN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropyl-2-hydrazinylpyridine typically involves the reaction of 5-cyclopropylpyridine with hydrazine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the hydrazinyl group at the 2-position .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-2-hydrazinylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a range of hydrazinyl derivatives .

Scientific Research Applications

5-Cyclopropyl-2-hydrazinylpyridine has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-2-hydrazinylpyridine involves its interaction with specific molecular targets and pathways. The hydrazinyl group is known to form covalent bonds with certain biomolecules, potentially inhibiting their function. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Critical Analysis of Evidence Gaps

The provided evidence lacks dedicated studies on this compound. Most references (Evidences 1–5) focus on machine learning models, which are unrelated to chemical comparisons. Thus, this analysis relies on extrapolations from structural analogs and general heterocyclic chemistry principles.

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